REACTION_CXSMILES
|
C(OC(N[C:9]1[CH2:10][C:11](C(O)=O)=[CH:12][C:13]2[CH:19]=CC(C3C=CC(C(N4CCCC4)=O)=CC=3)=C[C:14]=2[N:15]=1)=O)(C)(C)C.NO.[CH2:38]([NH:41][C:42]([C:44]1=[CH:45][C:46]2[CH:62]=[CH:61][C:60]([C:63]3[CH:68]=[CH:67][C:66]([C:69]([N:71]4[CH2:75][CH2:74][CH2:73][CH2:72]4)=[O:70])=[CH:65][CH:64]=3)=[CH:59][C:47]=2[N:48]=[C:49]([NH:51][C:52](=[O:58])[O:53][C:54]([CH3:57])([CH3:56])[CH3:55])[CH2:50]1)=[O:43])[CH2:39][CH3:40].C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.C(N(CC)CC)C.C(N)CC>CN(C=O)C.CCOC(C)=O>[CH3:12][C:13]([OH:43])([CH3:19])[CH2:14][NH:15][CH2:9][CH2:10][CH3:11].[CH2:38]([NH:41][C:42]([C:44]1=[CH:45][C:46]2[CH:62]=[CH:61][C:60]([C:63]3[CH:68]=[CH:67][C:66]([C:69]([N:71]4[CH2:75][CH2:74][CH2:73][CH2:72]4)=[O:70])=[CH:65][CH:64]=3)=[CH:59][C:47]=2[N:48]=[C:49]([NH:51][C:52](=[O:58])[O:53][C:54]([CH3:57])([CH3:55])[CH3:56])[CH2:50]1)=[O:43])[CH2:39][CH3:40]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
(1E,4E)-2-(tert-butoxycarbonylamino)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N/C=1/C\C(=C/C2=C(\N1)C=C(C=C2)C2=CC=C(C=C2)C(=O)N2CCCC2)\C(=O)O
|
Name
|
amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
tert-butyl (1E,4E)-4-(propylcarbamoyl)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepin-2-ylcarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)NC(=O)/C/1=C/C2=C(\N=C(/C1)\NC(OC(C)(C)C)=O)C=C(C=C2)C2=CC=C(C=C2)C(=O)N2CCCC2
|
Name
|
(1E,4E)-2-(tert-butoxycarbonylamino)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxylic acid
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N/C=1/C\C(=C/C2=C(\N1)C=C(C=C2)C2=CC=C(C=C2)C(=O)N2CCCC2)\C(=O)O
|
Name
|
|
Quantity
|
114 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
161 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.043 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for additional 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with saturated aq NH4Cl
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×5 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (5 mL), saturated aq NaHCO3 (5 mL), and brine (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CNCCC)(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(=O)/C/1=C/C2=C(\N=C(/C1)\NC(OC(C)(C)C)=O)C=C(C=C2)C2=CC=C(C=C2)C(=O)N2CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |